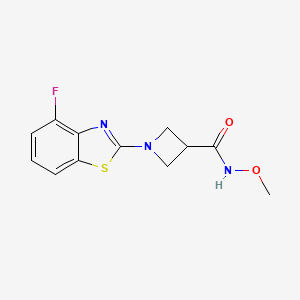
1-(4-フルオロ-1,3-ベンゾチアゾール-2-イル)-N-メトキシアゼチジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide is a complex organic compound that features a benzothiazole ring, a fluoro substituent, and an azetidine ring
科学的研究の応用
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
準備方法
The synthesis of 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide typically involves multiple steps. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the fluoro substituent. The azetidine ring is then constructed, and the final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these steps to increase yield and purity.
化学反応の分析
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
作用機序
The mechanism of action of 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
類似化合物との比較
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide can be compared with other similar compounds, such as:
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine: This compound also contains a benzothiazole ring and a fluoro substituent but differs in its additional functional groups.
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide: This compound features a thiophene ring instead of an azetidine ring. The uniqueness of 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide lies in its specific combination of functional groups and rings, which may confer distinct chemical and biological properties.
生物活性
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide is C12H12FN3O2S, with a molecular weight of approximately 273.35 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research has shown that benzothiazole derivatives exhibit significant antimicrobial activity. A study indicated that compounds with similar structures effectively inhibited the growth of various bacterial strains and fungi. The mechanism often involves interference with cellular processes such as DNA replication and protein synthesis.
Anticancer Activity
Benzothiazole derivatives have been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the benzothiazole ring enhances the interaction with specific molecular targets involved in cancer cell proliferation.
Case Studies
- Fluorescent Probes for Alzheimer's Disease : A related study focused on benzothiazole derivatives as fluorescent probes for detecting amyloid-beta aggregates associated with Alzheimer's disease. These compounds demonstrated strong binding affinities (Kd values ranging from 40 to 148 nM) to Aβ aggregates, indicating their potential as diagnostic tools in neurodegenerative diseases .
- Inhibition of Protein Kinases : Another study highlighted the ability of benzothiazole derivatives to inhibit protein kinases involved in cancer signaling pathways. This inhibition can lead to reduced tumor growth in preclinical models, showcasing the therapeutic potential of such compounds .
The biological activity of 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways associated with cell survival and proliferation.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with other similar compounds is useful:
特性
IUPAC Name |
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2S/c1-18-15-11(17)7-5-16(6-7)12-14-10-8(13)3-2-4-9(10)19-12/h2-4,7H,5-6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGRFPFCWVXYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1CN(C1)C2=NC3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














